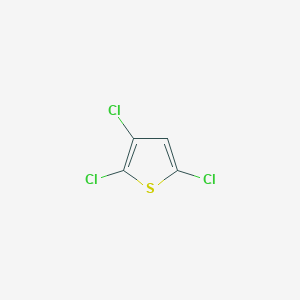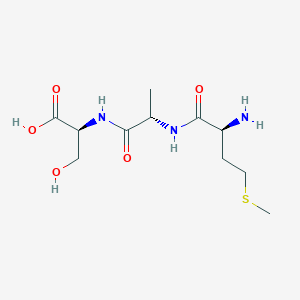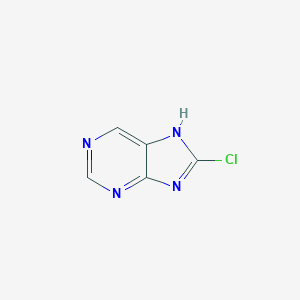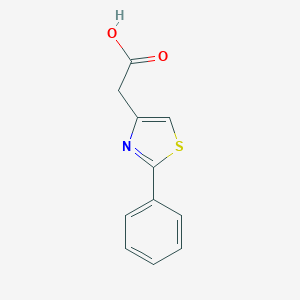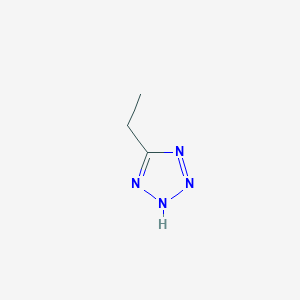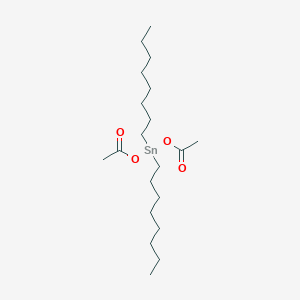
Cyclopentyl 4-methoxyphenyl ketone
Vue d'ensemble
Description
Cyclopentyl 4-methoxyphenyl ketone (CMPK) is a synthetic compound of the ketone class. CMPK is a versatile compound that has been used in various scientific research applications, including being used as a reagent in organic synthesis. CMPK has been studied for its biochemical and physiological effects and has been found to have potential for medical applications.
Applications De Recherche Scientifique
Cycloaddition Catalysis
Cyclopentyl 4-methoxyphenyl ketone has been utilized in the field of organic synthesis, particularly in [3+2] cycloadditions. These reactions are facilitated by triflic imide to produce functionalized cyclopentanes. This catalytic process is especially beneficial for substrates containing Lewis basic functions, promoting the cycloaddition and forming highly-functionalized bicyclo[4.3.0]nonanes through multicomponent cascade cycloadditions (Takasu, Nagao, & Ihara, 2006).
Role in Nazarov Cyclization
Research has shown the importance of the methoxy group in the Nazarov cyclization of specific ketones, such as 1,5-bis-(2-methoxyphenyl)-1,4-pentadien-3-one. The methoxy group acts as a catalyst in proton migrations essential for cyclization and fragmentation processes. This finding is significant in understanding the mechanisms of cyclization and the formation of cyclic ketones in both gas-phase and solution environments (Cyriac et al., 2014).
Claisen–Schmidt Condensation
This compound has been employed in microwave-assisted Claisen–Schmidt condensation under solvent-free conditions. This process uses LiCl as a catalyst to prepare α,β-unsaturated ketones, yielding products with good yields and purities (Mogilaiah & Vasudeva Reddy, 2003).
Polymer-supported Catalysis
In the realm of green chemistry, this compound has been part of novel catalytic systems. Polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been tested in Michael additions for the synthesis of compounds like Warfarin™ and its analogues. These catalytic systems are environmentally friendly, showing promising properties, high conversion yields, and the ability to be recovered and reused multiple times (Alonzi et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10/h6-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESSLXCFYCMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290817 | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15831-52-4 | |
| Record name | NSC71212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







